molecular formula C24H18N2 B11647066 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline

2'-Phenyl-1',2'-dihydro-2,3'-biquinoline

Cat. No.: B11647066
M. Wt: 334.4 g/mol
InChI Key: DJVKTQCJMDTQCN-UHFFFAOYSA-N
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Description

2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1′,4′-dihydro-2,3′-biquinolyl with organolithium compounds can yield a mixture of 4′-R-1′,4′-dihydro-2,3′-biquinolyls and 2′-R-1′,2′-dihydro-2,3′-biquinolyls .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, quinoline derivatives are known to interfere with DNA replication and protein synthesis, which can result in antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline is unique due to the presence of the phenyl group and the specific arrangement of the quinoline units

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2-phenyl-1,2-dihydroquinolin-3-yl)quinoline

InChI

InChI=1S/C24H18N2/c1-2-9-18(10-3-1)24-20(16-19-11-5-7-13-22(19)26-24)23-15-14-17-8-4-6-12-21(17)25-23/h1-16,24,26H

InChI Key

DJVKTQCJMDTQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3N2)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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